(2Z)-2-(4-iodobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
Description
(2Z)-2-(4-iodobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is a heterocyclic compound featuring a thiazolo[3,2-a]benzimidazol-3(2H)-one core fused with a 4-iodobenzylidene substituent. This structural motif combines the planar aromaticity of the benzimidazole and thiazole rings with the steric and electronic effects of the iodine atom on the benzylidene group.
Properties
IUPAC Name |
(2Z)-2-[(4-iodophenyl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9IN2OS/c17-11-7-5-10(6-8-11)9-14-15(20)19-13-4-2-1-3-12(13)18-16(19)21-14/h1-9H/b14-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCRWREZLFYPVDM-ZROIWOOFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C(=O)C(=CC4=CC=C(C=C4)I)S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C3N2C(=O)/C(=C/C4=CC=C(C=C4)I)/S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9IN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41776-91-4 | |
| Record name | 2-(4-IODOBENZYLIDENE)(1,3)THIAZOLO(3,2-A)BENZIMIDAZOL-3(2H)-ONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(4-iodobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one typically involves the condensation of 4-iodobenzaldehyde with 2-aminobenzimidazole in the presence of a thiazole derivative. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would likely involve the use of continuous flow reactors to ensure consistent product quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-(4-iodobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted thiazolobenzimidazoles depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-2-(4-iodobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound has been studied for its potential antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a promising candidate for drug development.
Medicine
In medicine, this compound is being investigated for its potential therapeutic applications. Preliminary studies suggest that it may have activity against certain types of cancer cells and bacterial strains.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its unique chemical structure allows for the design of materials with tailored functionalities.
Mechanism of Action
The mechanism of action of (2Z)-2-(4-iodobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its anticancer activity may be due to its ability to interfere with cell division processes, while its antimicrobial activity could result from disrupting bacterial cell membranes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The thiazolo[3,2-a]benzimidazol-3(2H)-one scaffold is a versatile platform for drug discovery, with substituents dictating pharmacological profiles. Below is a comparative analysis of structurally related compounds:
Structural and Functional Group Comparisons
Physicochemical Properties
- Solubility : Alkoxy and hydroxy substituents () enhance aqueous solubility, whereas iodine’s hydrophobicity may reduce it in the target compound .
- Stability: Halogenated derivatives (e.g., bromo, iodo) exhibit greater stability under physiological conditions compared to non-halogenated analogs .
Biological Activity
(2Z)-2-(4-iodobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is a compound that belongs to the class of thiazolo[3,2-a]benzimidazoles. This compound has garnered attention due to its potential biological activities, particularly in the fields of anti-cancer and anti-microbial research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data and case studies.
The chemical structure of this compound is characterized by a thiazole ring fused with a benzimidazole moiety. The presence of the iodine atom and the benzylidene group contributes to its unique chemical reactivity and biological properties.
Antitumor Activity
Recent studies have highlighted the antitumor potential of thiazolo[3,2-a]benzimidazole derivatives. For instance, compounds derived from similar structures have shown significant cytotoxic effects against various cancer cell lines. In vitro assays indicated that these compounds could inhibit cell proliferation effectively.
- Case Study : A study reported that derivatives of thiazolo[3,2-a]benzimidazoles exhibited IC50 values ranging from 6.26 μM to 20.46 μM against lung cancer cell lines (HCC827 and NCI-H358) . These findings suggest that modifications in the structure can enhance anticancer activity.
Tyrosinase Inhibition
Tyrosinase is an enzyme crucial for melanin production; thus, its inhibition is vital for treating hyperpigmentation disorders. Compounds related to this compound have been evaluated for their tyrosinase inhibitory properties.
- Research Findings : A derivative with a similar structure was found to inhibit mushroom tyrosinase with an IC50 value of 0.88 μM, significantly more potent than kojic acid (IC50 = 84.41 μM) . This suggests that this compound may also exhibit strong anti-melanogenic effects.
Antimicrobial Activity
The antimicrobial properties of thiazolo[3,2-a]benzimidazole derivatives have been documented in various studies. These compounds have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.
- Data Table: Antimicrobial Activity
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5 | Staphylococcus aureus | 12.5 μg/mL |
| 6 | Escherichia coli | 25 μg/mL |
| 8 | Saccharomyces cerevisiae | 10 μg/mL |
These results indicate that certain derivatives possess significant antibacterial properties .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for (2Z)-2-(4-iodobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with condensation of benzimidazole precursors with substituted aldehydes (e.g., 4-iodobenzaldehyde). Key steps include:
- Knoevenagel condensation for benzylidene formation under anhydrous conditions with catalysts like piperidine or acetic acid .
- Cyclization via nucleophilic attack of thiol groups on imidazole rings, requiring precise pH control (6.5–7.5) and temperatures of 60–80°C .
- Yield optimization: Refluxing in ethanol or DMF improves purity (≥95%), while side reactions (e.g., over-iodination) are mitigated by stoichiometric control of iodine sources .
Q. How is the compound characterized structurally, and what analytical techniques are critical?
- Methodological Answer :
- Single-crystal XRD confirms the (Z)-configuration of the benzylidene moiety and planarity of the thiazolo-benzimidazole core .
- 1H/13C NMR : Key signals include the vinylic proton (δ 7.8–8.2 ppm, doublet) and carbonyl carbon (δ 170–175 ppm) .
- HRMS validates molecular weight (e.g., [M+H]+ at m/z 461.2) .
- IR spectroscopy identifies C=O stretching (1680–1700 cm⁻¹) and C-I bonds (500–600 cm⁻¹) .
Q. What preliminary biological activities have been reported for this compound?
- Methodological Answer :
- Anticancer screening : IC₅₀ values against HeLa (15–20 µM) and MCF-7 (25–30 µM) via MTT assays, with apoptosis induction confirmed by Annexin V/PI staining .
- Antimicrobial activity : MIC values of 8–16 µg/mL against S. aureus and E. coli in broth microdilution assays .
- Mechanistic insights : ROS generation and mitochondrial membrane depolarization are quantified via flow cytometry .
Advanced Research Questions
Q. How does the 4-iodo substituent influence structure-activity relationships (SAR) compared to other halogenated analogs?
- Methodological Answer :
- Electron-withdrawing effects : The iodine atom enhances electrophilicity at the benzylidene carbon, increasing reactivity in Michael addition assays (kinetic studies show 2x faster rates vs. chloro analogs) .
- Bioactivity comparison : Replace iodine with bromine reduces anticancer potency (IC₅₀ increases by 30–40%), likely due to weaker halogen bonding with protein targets (e.g., tubulin) .
- Computational modeling : DFT calculations (B3LYP/6-31G*) reveal iodine’s role in stabilizing π-π stacking with tyrosine residues in kinase binding pockets .
Q. What strategies resolve contradictions in reported spectral data for this compound?
- Methodological Answer :
- NMR discrepancies : Variable solvent effects (e.g., DMSO-d₆ vs. CDCl₃) cause shifts in aromatic proton signals. Standardize solvents and reference internal standards (e.g., TMS) .
- Crystallographic vs. computational geometries : Address planarity deviations using Hirshfeld surface analysis to assess intermolecular forces influencing crystal packing .
- Batch-to-batch purity : Use HPLC-DAD (C18 column, acetonitrile/water gradient) to detect impurities (e.g., unreacted aldehyde at Rₜ 3.2 min) .
Q. How can advanced spectroscopic techniques elucidate its interaction with biological targets?
- Methodological Answer :
- Surface plasmon resonance (SPR) : Immobilize recombinant EGFR on a CM5 chip; measure binding affinity (KD ≈ 120 nM) and kinetics (kon/koff) .
- Fluorescence quenching : Titrate compound into BSA solution; Stern-Volmer plots reveal static quenching (KSV = 4.5 x 10³ M⁻¹), suggesting hydrophobic binding .
- Cryo-EM : Resolve compound-bound tubulin structures at 3.2 Å resolution to identify binding pockets .
Q. What synthetic modifications improve metabolic stability without compromising activity?
- Methodological Answer :
- Deuterium incorporation : Replace benzylic hydrogens with deuterium (via Pd/C-catalyzed H-D exchange) to reduce CYP450-mediated oxidation (t₁/₂ increases from 2.1 to 4.8 h in microsomal assays) .
- PEGylation : Attach polyethylene glycol (PEG-500) to the thiazole nitrogen, improving aqueous solubility (logP from 3.2 to 1.8) while retaining 85% anticancer activity .
- Prodrug design : Synthesize phosphate esters at the 3-keto position; enzymatic hydrolysis in plasma restores parent compound (tmax = 2 h) .
Data Contradiction Analysis
Q. Why do cytotoxicity results vary across cell lines, and how can this be addressed experimentally?
- Methodological Answer :
- Cell line heterogeneity : MCF-7 (ER+) vs. MDA-MB-231 (ER−) differ in redox homeostasis; pre-treat cells with NAC (ROS scavenger) to normalize IC₅₀ values .
- Culture conditions : Serum-free media reduces false positives from protein binding; validate via LC-MS quantification of free compound .
- Resistance mechanisms : Perform RNA-seq on resistant clones to identify upregulated efflux pumps (e.g., ABCB1); co-administer verapamil (P-gp inhibitor) to restore sensitivity .
Tables of Key Data
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
